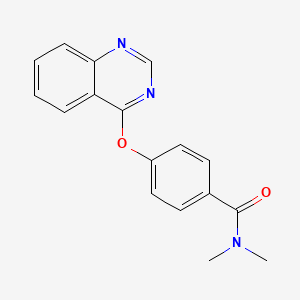
4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide, also known as AEMPS, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. AEMPS belongs to the class of piperazine derivatives and has been studied for its potential use in the treatment of various diseases, including anxiety, depression, and schizophrenia.
Wirkmechanismus
The exact mechanism of action of 4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating the activity of various neurotransmitter systems. 4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide has been found to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. The compound has also been found to modulate the activity of the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide has been found to have various biochemical and physiological effects. The compound has been found to increase the levels of serotonin and dopamine in the brain, which are involved in the regulation of mood, anxiety, and reward. 4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. The compound has been found to decrease the levels of corticosterone, which is a stress hormone that is involved in the regulation of mood and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity. 4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide has also been found to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide has some limitations for lab experiments. The compound has been found to have low solubility in water, which can make it difficult to administer in animal studies. 4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide has also been found to have some toxicity at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide. One direction is to further investigate the mechanism of action of the compound. Another direction is to study the pharmacological effects of 4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide in different animal models of disease. Additionally, more research is needed to determine the safety and toxicity of 4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide at different doses. Finally, future research could focus on the development of novel derivatives of 4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide with improved pharmacological properties.
Synthesemethoden
The synthesis of 4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide involves the reaction of 2-ethyl-6-methylphenylpiperazine with acetic anhydride and subsequent reaction with 1,1'-carbonyldiimidazole to form the carboxamide derivative. The synthesis of 4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide has been reported in various research articles, and the purity of the compound can be confirmed by using different analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide has been extensively studied for its potential use in the treatment of various diseases. The compound has shown promising results in preclinical studies for its anxiolytic, antidepressant, and antipsychotic properties. 4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide has also been studied for its potential use in the treatment of neuropathic pain and drug addiction. The compound has been found to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, anxiety, and reward.
Eigenschaften
IUPAC Name |
4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-4-14-7-5-6-12(2)15(14)17-16(21)19-10-8-18(9-11-19)13(3)20/h5-7H,4,8-11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZJQQVMUFCVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)N2CCN(CC2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione](/img/structure/B7511937.png)
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B7511947.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7511953.png)


![Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate](/img/structure/B7511972.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-ethylfuran-2-carboxamide](/img/structure/B7512000.png)

![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512020.png)
![2-[2-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylacetonitrile](/img/structure/B7512026.png)